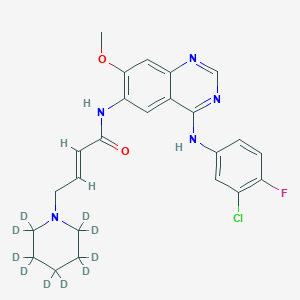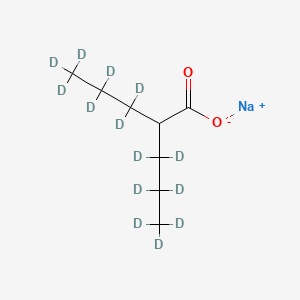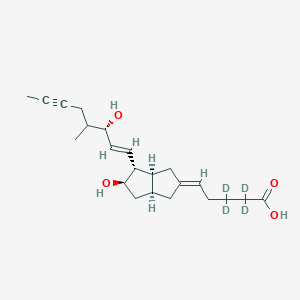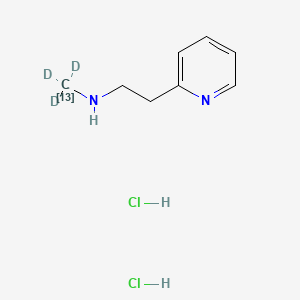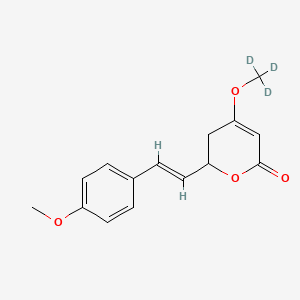
Phytochelatin 6 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytochelatin 6 (TFA) is a metal-binding compound produced by plants. It plays a crucial role in the detoxification of heavy metals, such as cadmium, by chelating these metals and reducing their bioavailability. Phytochelatins are small peptides rich in cysteine, which allows them to bind to heavy metals and facilitate their sequestration in plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytochelatins, including Phytochelatin 6 (TFA), are synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. The general structure of phytochelatins is (γ-Glu-Cys)_n-Gly, where n can vary from 2 to 11 . The synthesis involves the transpeptidation reaction where glutathione serves as the substrate.
Industrial Production Methods: Industrial production of phytochelatins typically involves the extraction from plant tissues or the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. The extraction process must be carefully controlled to prevent oxidation of the peptides, often requiring an inert atmosphere such as argon .
Chemical Reactions Analysis
Types of Reactions: Phytochelatin 6 (TFA) primarily undergoes chelation reactions with heavy metals. The thiol groups in the cysteine residues of the peptide form strong bonds with metal ions, leading to the formation of stable metal-phytochelatin complexes .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions such as cadmium, copper, and zinc. The reactions are facilitated by the acidic environment within plant vacuoles, where the metal-phytochelatin complexes are stored .
Major Products: The major products of these reactions are the metal-phytochelatin complexes, which are sequestered in the vacuoles of plant cells, thereby reducing the toxicity of the heavy metals .
Scientific Research Applications
Phytochelatin 6 (TFA) has a wide range of applications in scientific research:
Chemistry: Used to study metal chelation and detoxification mechanisms in plants.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Industry: Utilized in phytoremediation strategies to clean up heavy metal-contaminated soils
Mechanism of Action
Phytochelatin 6 (TFA) exerts its effects through the chelation of heavy metals. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into the vacuoles of plant cells, where they are sequestered, preventing the metals from interfering with cellular processes . The primary molecular targets are the heavy metal ions, and the pathway involves the enzymatic synthesis of phytochelatins from glutathione by phytochelatin synthase .
Comparison with Similar Compounds
Phytochelatin 6 (TFA) is part of a family of phytochelatins that vary in the number of γ-Glu-Cys repeats. Similar compounds include:
Phytochelatin 2 (TFA): Contains two γ-Glu-Cys repeats.
Phytochelatin 3 (TFA): Contains three γ-Glu-Cys repeats.
Phytochelatin 4 (TFA): Contains four γ-Glu-Cys repeats.
Phytochelatin 6 (TFA) is unique due to its longer chain length, which allows it to bind more metal ions compared to shorter phytochelatins. This makes it particularly effective in detoxifying higher concentrations of heavy metals .
Properties
Molecular Formula |
C52H78F3N13O28S6 |
|---|---|
Molecular Weight |
1582.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H77N13O26S6.C2HF3O2/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71;3-2(4,5)1(6)7/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89);(H,6,7)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-;/m0./s1 |
InChI Key |
AGBFHXISADAEGO-QVYAULPSSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


